

loxoribine selective TLR7 agonist

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Loxoribine

CAS No.: 121288-39-9

Cat. No.: S533618

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Loxoribine at a Glance

Property	Description
IUPAC Name	7-Allyl-7,8-dihydro-8-oxoguanosine [1]
CAS Number	121288-39-9 [2] [3]
Molecular Formula	C ₁₃ H ₁₇ N ₅ O ₆ [3]
Molecular Weight	339.30 g/mol [3]
Mechanism of Action	Selective Toll-like Receptor 7 (TLR7) agonist [4] [2]
Specificity	Does not activate the closely related TLR8, even at high concentrations [2]
Primary Research Applications	Study of TLR7 signaling, dendritic cell biology, Th1/Th17 polarization, and as an immunomodulator in antiviral/antitumor research [4] [1]

Key Experimental Findings & Data

Loxoribine's effects have been characterized in human monocyte-derived dendritic cells (MoDCs). The table below summarizes quantitative data from a key study where immature MoDCs were treated with 250 μ M

loxoribine for 48 hours [4].

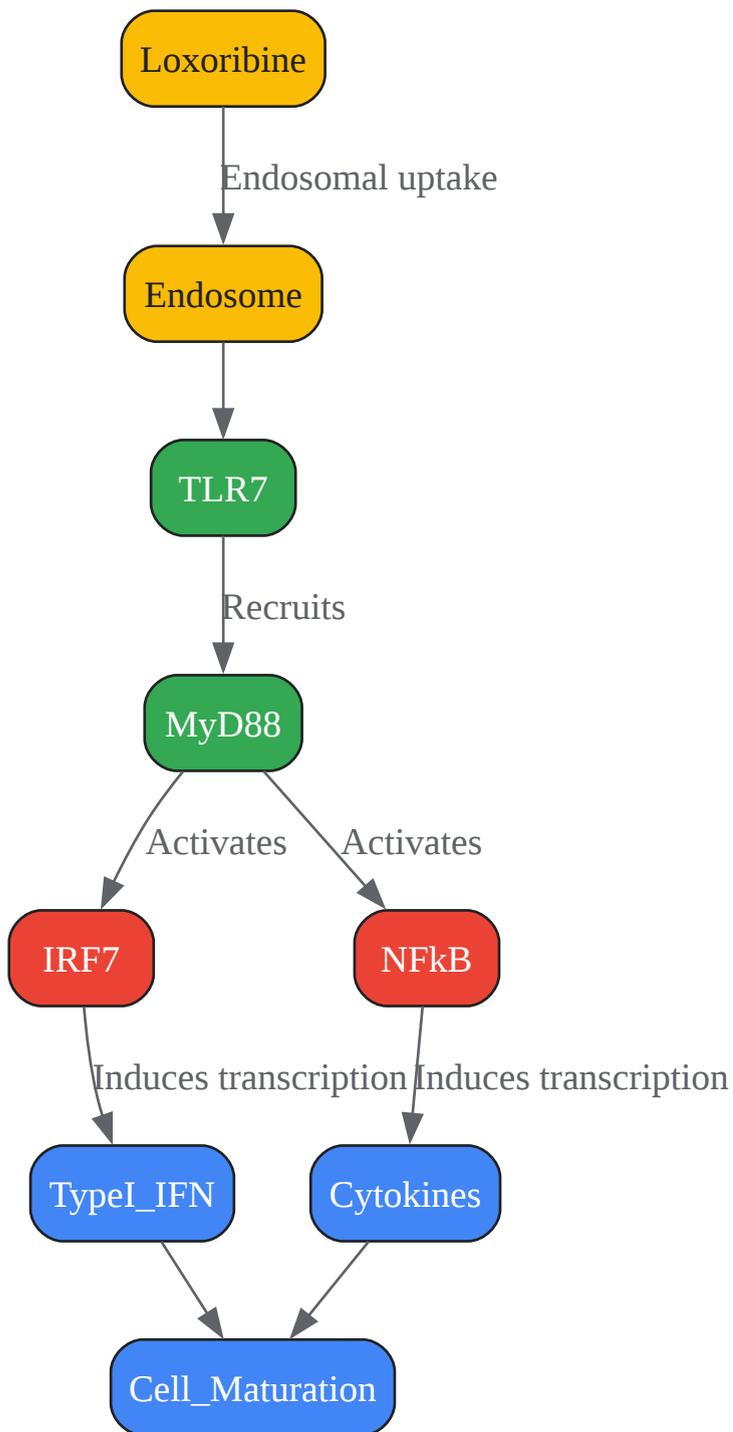
Phenotypic and Functional Changes in Human MoDCs

Parameter Measured	Effect of Loxoribine (250 µM)	Significance / Assay Method
Surface Marker (Flow Cytometry)		
CD40	Up-regulated	Co-stimulatory molecule [4]
CD54 (ICAM-1)	Up-regulated	Adhesion molecule [4]
CD80	Up-regulated	Co-stimulatory molecule [4]
CD83	Up-regulated	Maturation marker [4]
CCR7	Up-regulated	Lymph node homing receptor [4]
HLA-DR	Slightly decreased	Antigen presentation complex [4]
Cytokine Production (ELISA)		
IL-12	Increased	Promotes Th1 differentiation [4]
IL-23	Increased	Promotes Th17 cell maintenance [4]
IL-27	Increased	Modulates T-cell responses [4]
IL-10	Increased	Immunoregulatory cytokine [4]
IFN-β	Not modulated	Distinguishes from other TLR pathways [4]
Functional Assay		

Parameter Measured	Effect of Loxoribine (250 μ M)	Significance / Assay Method
Allostimulatory Capability	Enhanced T-cell proliferation at lower DC:T-cell ratio (1:80)	Mixed Leukocyte Reaction [4]
T-cell Polarization	Increased secretion of IFN- γ and IL-17 by CD4+ T cells	Promotes Th1 and Th17 responses [4]

TLR7 Signaling Pathway Activated by Loxoribine

Loxoribine activates immune cells through the endosomal TLR7 pathway. The diagram below illustrates the key steps in this signaling cascade.



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Loxoribine activates the endosomal TLR7 pathway, leading to cytokine production and immune cell maturation.

Detailed Experimental Protocol

This protocol for evaluating **loxoribine**'s effects on human monocyte-derived dendritic cells (MoDCs) is based on the methodology from the research publication [4].

Generation and Treatment of Human Monocyte-Derived DCs (MoDCs)

- **Monocyte Isolation:** Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation and positive selection methods.
- **Differentiation to Immature DCs:** Culture monocytes in RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, antibiotics (gentamicin, penicillin, streptomycin), and 50 μ M 2-mercaptoethanol. Differentiate cells into immature DCs by adding recombinant human **GM-CSF (1000 U/mL)** and **IL-4 (500 U/mL)**. Culture for 6 days, refreshing cytokines on day 3 and 5 [4] [5].
- **Stimulation with Loxoribine:** On day 6, stimulate the immature MoDCs with **250 μ M loxoribine** for an additional **48 hours**. Prepare a stock solution of **loxoribine** in sterile, endotoxin-free water at a high concentration (e.g., 100 mM) and dilute it directly into the culture medium [4] [2]. Include control cultures with medium alone.
- **Harvesting Cells and Supernatants:** After 48 hours, carefully collect the culture supernatants by centrifugation. Store supernatants at -80°C for subsequent cytokine analysis. Harvest the cells for phenotypic and functional assays.

Key Downstream Assays

- **Phenotypic Analysis (Flow Cytometry):** Analyze the harvested MoDCs by flow cytometry for surface markers. Use fluorescently labeled antibodies against **CD40, CD54, CD80, CD83, CCR7, and HLA-DR**. The up-regulation of co-stimulatory and maturation markers indicates **loxoribine**-induced DC maturation [4].
- **Cytokine Measurement (ELISA):** Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify cytokine levels in the stored supernatants. Key cytokines to measure include **IL-12, IL-23, IL-27, and IL-10** [4].
- **Functional T-cell Polarization Assay (Mixed Leukocyte Reaction)**
 - Co-culture **loxoribine**-treated MoDCs with allogeneic, naive CD4+ T cells isolated from a different donor. Use a low DC to T-cell ratio, such as **1:80** [4].

- After several days (e.g., 5 days), measure T-cell proliferation using a method like ³H-thymidine incorporation.
- To assess T-cell polarization, re-stimulate T cells from the co-culture and measure the cytokines they produce, specifically **IFN-γ (for Th1)** and **IL-17 (for Th17)**, by ELISA [4].

Research and Clinical Translation

While **loxoribine** demonstrated promising immunomodulatory and anti-tumor activity in preclinical models, its clinical translation has been challenging [1].

- **Preclinical Promise:** In mouse models, **loxoribine** showed significant inhibition of B16 melanoma lung metastases and augmented Natural Killer (NK) cell activity, especially in synergy with IL-2 [1].
- **Clinical Setbacks:** A phase I trial in patients with advanced cancers was discontinued due to immune-related adverse events and a lack of efficacy, with disease progression observed in most patients [1]. This highlighted the challenges of systemic toxicity and decoupling immune activation from tumor antigens.

Key Takeaways for Researchers

- **Specific Tool Compound:** **Loxoribine** remains a highly specific and well-defined TLR7 agonist for basic research, useful for probing TLR7-specific signaling without confounding TLR8 activation [2].
- **Potent DC Activator:** It is a potent inducer of human MoDC maturation, enhancing their capacity to stimulate and polarize Th1 and Th17 T-cell responses [4].
- **Clinical Caution:** The clinical history of **loxoribine** and similar early TLR7 agonists underscores the need for improved delivery strategies, such as local administration or tumor-targeted formulations, to overcome systemic toxicity and improve efficacy [1].

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To cite this document: Smolecule. [loxoribine selective TLR7 agonist]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533618#loxoribine-selective-tlr7-agonist>]

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